Cas no 220353-83-3 ((1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine)
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanamine,2-(3-fluorophenyl)-, (1R,2S)-
- 2-(3-FLUOROPHENYL)CYCLOPROPANAMINE HCL
- Cyclopropanamine, 2-(3-fluorophenyl)-, (1R,2S)- (9CI)
- (1R,2S)-2-(((S)-3-(4-fluorobenzyl)piperidin-1-yl)methyl)cyclohexylamine
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(3-fluorophenyl)cyclopropanamine
- AG-E-87996
- CTK4F9921
- CYCLOHEXANAMINE, 2-[[(3S)-3-[(4-FLUOROPHENYL)METHYL]-1-PIPERIDINYL]METHYL]-, (1R,2S)-
- (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
- EN300-1826192
- AT38830
- EN300-189088
- 131844-33-2
- CHEMBL4544297
- rel-(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
- E72638
- AKOS026742711
- TRANS-2-(3-FLUOROPHENYL)CYCLOPROPAN-1-AMINE
- 220353-83-3
- rac-(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
- SCHEMBL3419759
-
- Inchi: 1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
- InChI Key: OXGGARNLAOPVNV-DTWKUNHWSA-N
- SMILES: FC1=CC=CC(=C1)[C@@H]1C[C@H]1N
Computed Properties
- Exact Mass: 151.08000
- Monoisotopic Mass: 151.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 213.0±40.0 °C at 760 mmHg
- Flash Point: 92.2±15.3 °C
- PSA: 26.02000
- LogP: 2.34060
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F593725-1mg |
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine |
220353-83-3 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | F593725-2.5mg |
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine |
220353-83-3 | 2.5mg |
$460.00 | 2023-05-18 | ||
| TRC | F593725-5mg |
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine |
220353-83-3 | 5mg |
$856.00 | 2023-05-18 | ||
| TRC | F593725-100mg |
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine |
220353-83-3 | 100mg |
$1642.00 | 2023-05-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2599-100MG |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine |
220353-83-3 | 95% | 100MG |
¥ 2,402.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2599-250MG |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine |
220353-83-3 | 95% | 250MG |
¥ 3,841.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2599-500MG |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine |
220353-83-3 | 95% | 500MG |
¥ 6,402.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2599-1G |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine |
220353-83-3 | 95% | 1g |
¥ 9,603.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2599-5G |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine |
220353-83-3 | 95% | 5g |
¥ 28,809.00 | 2023-04-07 | |
| Enamine | EN300-189088-0.05g |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine |
220353-83-3 | 0.05g |
$972.0 | 2023-09-18 |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine Suppliers
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
Comprehensive Guide to (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine (CAS No. 220353-83-3): Properties, Applications, and Market Insights
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine (CAS No. 220353-83-3) is a chiral cyclopropylamine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its fluorophenyl substitution and cyclopropane backbone, has garnered attention for its unique stereochemistry and bioactive properties. Researchers are increasingly exploring its role as a building block for drug discovery, particularly in CNS-targeted therapies.
The molecular structure of (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine features a stereospecific configuration that influences its biological interactions. The 3-fluorophenyl moiety enhances lipophilicity, while the cyclopropylamine group contributes to metabolic stability—a combination that makes this compound valuable for medicinal chemistry applications. Recent studies highlight its potential in addressing neurodegenerative disorders, a hot topic in pharmaceutical research.
In synthetic chemistry, CAS 220353-83-3 serves as a versatile intermediate for constructing complex molecules. Its chiral purity (>98% ee typically) makes it particularly useful for asymmetric synthesis. The compound's stability under various reaction conditions has been demonstrated in peer-reviewed publications, with applications ranging from catalysis to peptide mimetics development.
Market analysis shows growing demand for fluorinated cyclopropylamines like (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine, driven by pharmaceutical industry needs. The global market for chiral building blocks is projected to expand at 6.8% CAGR (2023-2030), with fluorinated compounds representing a key growth segment. Current research trends focus on optimizing stereoselective synthesis methods to improve production efficiency.
From a regulatory perspective, 220353-83-3 requires proper handling as a research chemical but falls outside controlled substance classifications. Researchers should consult GHS guidelines for appropriate safety measures during experimentation. The compound's physicochemical properties (MW: 165.18 g/mol, typically white to off-white crystalline solid) make it suitable for standard laboratory procedures.
Emerging applications of (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine include its investigation as a precursor for PET radiotracers in diagnostic imaging. The fluorine-18 derivative shows promise for neurological studies, aligning with current interests in precision medicine. This application leverages both the compound's blood-brain barrier permeability and the advantageous properties of fluorine isotopes.
Quality specifications for CAS 220353-83-3 typically include ≥95% purity (HPLC), with chiral purity ≥98% (by chiral HPLC or NMR). Leading suppliers provide comprehensive analytical data including 1H/13C NMR spectra and HRMS confirmation. Storage recommendations generally suggest 2-8°C under inert atmosphere for long-term stability.
The synthesis of (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine typically involves asymmetric cyclopropanation of appropriate precursors, followed by stereospecific amination. Recent patent literature describes improved routes achieving >90% yield while maintaining excellent enantiomeric excess. These advancements address the pharmaceutical industry's need for cost-effective chiral intermediates.
Environmental and safety assessments indicate that 220353-83-3 requires standard laboratory precautions. While not classified as acutely toxic, proper PPE including gloves and eye protection is recommended. Disposal should follow institutional guidelines for fluorinated organic compounds, with particular attention to preventing environmental release.
Future research directions for (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine include exploring its structure-activity relationships in various biological targets. Computational chemistry studies suggest potential modifications that could enhance its pharmacokinetic profile, making it a subject of ongoing drug discovery efforts. The compound's versatility ensures its continued relevance in chemical biology research.
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